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molecular formula C10H8Cl2O2 B8663017 2,4-Dichloro-6-cyclopropanecarbonylphenol

2,4-Dichloro-6-cyclopropanecarbonylphenol

Cat. No. B8663017
M. Wt: 231.07 g/mol
InChI Key: ANGKCIRBZVJHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476194B2

Procedure details

N-(3,5-Dichloro-2-hydroxybenzoyl)benzotriazole (prepared according to Katritizky et al., Synthesis 2007, 20, 3141-3146, which is expressly incorporated by reference herein; 2.0 g, 6.5 mmol) was stirred in dry THF (25 mL), cooled to −30° C., treated in portions with cyclopropylmagnesium bromide (0.5 M in THF; 28 mL, 14 mmol) and stirred at −30° C. for 30 min. The cooling bath was removed and the mixture was allowed to warm to 25° C. and stir for 3 h. The reaction was quenched by addition of 10 mL satd NH4Cl, and shaken with EtOAc (50 mL) plus 20% citric acid solution (30 mL). The organic phase was washed with satd NaCl (20 mL), dried (Na2SO4) and evaporated. The residue was purified by silica gel chromatography with 0-20% EtOAc/hexane to give the purified ketone (450 mg): 1H NMR (400 MHz, CDCl3) δ 13.03 (s, 1H), 7.87 (d, J=2.5 Hz, 1H), 7.57 (d, J=2.5 Hz, 1H), 2.70-2.54 (m, 1H), 1.41-1.32 (m, 2H), 1.24-1.15 (m, 2H); EIMS m/z 230.
Name
N-(3,5-Dichloro-2-hydroxybenzoyl)benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:20])=[C:4]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[C:5](N1C2C=CC=CC=2N=N1)=[O:6].[CH:21]1([Mg]Br)[CH2:23][CH2:22]1>C1COCC1>[CH:21]1([C:5]([C:4]2[CH:16]=[C:17]([Cl:19])[CH:18]=[C:2]([Cl:1])[C:3]=2[OH:20])=[O:6])[CH2:23][CH2:22]1

Inputs

Step One
Name
N-(3,5-Dichloro-2-hydroxybenzoyl)benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=O)N2N=NC3=C2C=CC=C3)C=C(C1)Cl)O
Step Two
Name
cyclopropylmagnesium bromide
Quantity
28 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred at −30° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Katritizky et al., Synthesis 2007, 20, 3141-3146, which
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
STIRRING
Type
STIRRING
Details
stir for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 10 mL
STIRRING
Type
STIRRING
Details
shaken with EtOAc (50 mL) plus 20% citric acid solution (30 mL)
WASH
Type
WASH
Details
The organic phase was washed with satd NaCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with 0-20% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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